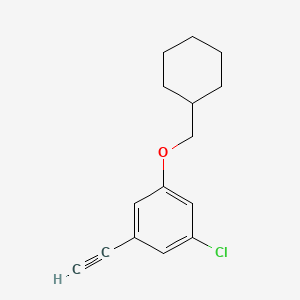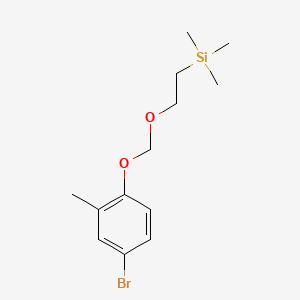![molecular formula C12H18BrFO2Si B8183389 Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)
Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-: is an organic compound that features a benzene ring substituted with bromine, fluorine, and a [[2-(trimethylsilyl)ethoxy]methoxy] group. This compound is of interest in organic synthesis and materials science due to its unique substituents, which can influence its reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- typically involves multi-step organic synthesis. One common method includes the following steps:
Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.
Introduction of [[2-(trimethylsilyl)ethoxy]methoxy] Group: This step involves the reaction of the intermediate compound with a suitable reagent to introduce the [[2-(trimethylsilyl)ethoxy]methoxy] group. This can be done using trimethylsilyl chloride (TMSCl) and an appropriate base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the benzene ring itself.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: Research into the biological activity of this compound and its derivatives can lead to the discovery of new pharmaceuticals or bioactive molecules. Its structural features may interact with biological targets in unique ways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用機序
The mechanism by which Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- exerts its effects depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing groups (bromine and fluorine) and electron-donating groups ([[2-(trimethylsilyl)ethoxy]methoxy]) can influence the reactivity of the benzene ring. These substituents can affect the electron density and stability of intermediates formed during chemical reactions, thereby altering the reaction pathways and outcomes.
類似化合物との比較
4-Bromo-2-fluorobenzene: This compound lacks the [[2-(trimethylsilyl)ethoxy]methoxy] group, making it less versatile in certain synthetic applications.
4-Bromo-2-fluoro-1-methoxybenzene: This compound has a methoxy group instead of the [[2-(trimethylsilyl)ethoxy]methoxy] group, which can influence its reactivity and properties differently.
4-Bromo-2-fluoro-1-iodobenzene:
Uniqueness: Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis and valuable for developing new materials and compounds with specific properties.
特性
IUPAC Name |
2-[(4-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFO2Si/c1-17(2,3)7-6-15-9-16-12-5-4-10(13)8-11(12)14/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBOIIDAJCCLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate](/img/structure/B8183370.png)





